REACTION_SMILES
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[CH2:21]([Cl:22])[Cl:23].[I:14][CH3:15].[KH:1].[NH2:2][C:3]12[CH2:4][C:5]3([OH:13])[CH2:6][CH:7]([CH2:8][CH:9]([CH2:10]1)[CH2:11]3)[CH2:12]2.[O:16]1[CH2:17][CH2:18][CH2:19][CH2:20]1>>[NH2:2][C:3]12[CH2:4][C:5]3([O:13][CH3:15])[CH2:6][CH:7]([CH2:8][CH:9]([CH2:10]1)[CH2:11]3)[CH2:12]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[KH]
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Name
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NC12CC3CC(C1)CC(O)(C3)C2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC12CC3CC(C1)CC(O)(C3)C2
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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COC12CC3CC(CC(N)(C3)C1)C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |